N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide
Description
N-(2-(Propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule featuring a tetrahydroisoquinoline core modified with a propylsulfonyl group at the 2-position and a thiophene-containing acetamide moiety at the 7-position. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes . The thiophen-2-yl acetamide substituent contributes aromatic and heterocyclic diversity, which may influence solubility, metabolic stability, and target selectivity.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-10-25(22,23)20-8-7-14-5-6-16(11-15(14)13-20)19-18(21)12-17-4-3-9-24-17/h3-6,9,11H,2,7-8,10,12-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYXTCWJPLIBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may begin with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the propylsulfonyl group. The final step involves the acylation of the amine with a thiophene-containing acetic acid derivative under suitable reaction conditions, such as the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Large-scale production can involve continuous flow synthesis to streamline the reaction process, improving yield and purity. Optimization of reaction parameters, such as temperature, solvent choice, and reaction time, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions typically affecting the sulfur-containing groups, transforming sulfonyl groups to sulfone derivatives.
Reduction: Reduction may target the carbonyl functionalities within the molecule, depending on the reducing agent.
Substitution: Electrophilic aromatic substitution can occur at the thiophene ring, introducing various substituents to enhance or modify the compound's properties.
Common Reagents and Conditions:
Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution conditions may involve Lewis acids like aluminum chloride (AlCl3) in an aromatic substitution.
Major Products Formed: Depending on the reaction conditions, products may vary, including sulfone derivatives, reduced forms of the tetrahydroisoquinoline core, or substituted thiophene rings with varied electronic properties.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide finds extensive applications in:
Chemistry: Useful as a building block in synthesizing more complex organic molecules.
Medicine: Investigated for potential pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: Employed in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets. For instance, its structure may allow it to bind to particular protein receptors, modulating their activity. Pathways affected could include those involved in cell signaling, potentially influencing biological processes like inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Tetrahydroisoquinoline Derivatives
The target compound shares structural similarities with substituted tetrahydroisoquinoline acetamides reported in recent literature. Key analogs and their comparative features are summarized below:
Key Observations :
- Sulfonyl vs. Benzyl/Ether Groups : The propylsulfonyl group in the target compound likely increases polarity and hydrogen-bonding capacity compared to benzyl or alkoxy substituents in analogs . This could enhance receptor-binding specificity but may reduce membrane permeability.
- Thiophene vs. Aromatic Moieties : The thiophen-2-yl group in the acetamide side chain is a bioisostere for phenyl or pyridine rings seen in analogs. Thiophene’s sulfur atom may confer distinct electronic properties, influencing interactions with hydrophobic pockets or metal ions in enzyme active sites .
Structural and Crystallographic Insights
While the target compound’s crystal structure is unreported, analogs like 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrate that acetamide derivatives adopt planar conformations stabilized by N–H⋯N hydrogen bonds.
Pharmacological Implications
Though biological data for the target compound is unavailable, structurally related tetrahydroisoquinolines exhibit activity as orexin receptor antagonists or kinase inhibitors. The thiophene moiety could also modulate cytochrome P450 interactions, impacting metabolic stability .
Biological Activity
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that integrates a tetrahydroisoquinoline moiety with a thiophene group. This compound is part of a broader class of sulfonamides known for their diverse biological activities. Understanding its biological activity is crucial for potential applications in medicinal chemistry.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂S₂ |
| Molecular Weight | 365.48 g/mol |
| CAS Number | 1396633-06-9 |
The presence of the propylsulfonyl group and the thiophene ring suggests potential interactions at the molecular level that could influence its pharmacological properties.
The biological activity of this compound is likely mediated through interactions with specific molecular targets. The sulfonamide functional group may inhibit certain enzymes or receptors involved in various cellular processes. Previous studies on similar compounds have indicated that the tetrahydroisoquinoline structure can enhance binding affinity to biological targets, potentially increasing therapeutic efficacy.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Some tetrahydroisoquinoline derivatives have demonstrated efficacy against various bacterial and fungal strains. For instance, compounds structurally related to this compound have shown activity against Cryptococcus neoformans, an opportunistic pathogen affecting immunocompromised individuals .
- Anticancer Properties : Certain sulfonamide derivatives are recognized for their anticancer potential. They may exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival pathways.
- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline compounds can provide neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
Several studies provide insight into the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A study explored the antimicrobial properties of various tetrahydroisoquinoline derivatives and found significant activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and enhanced bioactivity .
- Investigation of Anticancer Activity : In vitro assays demonstrated that certain sulfonamide derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
